molecular formula C20H16BrN3 B13952709 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine CAS No. 928006-54-6

5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine

Cat. No.: B13952709
CAS No.: 928006-54-6
M. Wt: 378.3 g/mol
InChI Key: DXXPTYBMAGNSPV-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids. This reaction can be facilitated by microwave-assisted heating, which is known to produce the desired imidazopyridine derivatives in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-5H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination imparts distinct chemical properties and potential for diverse applications in various scientific fields.

Properties

CAS No.

928006-54-6

Molecular Formula

C20H16BrN3

Molecular Weight

378.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)imidazo[4,5-c]pyridine

InChI

InChI=1S/C20H16BrN3/c1-14-4-2-3-5-17(14)20-22-18-10-11-24(13-19(18)23-20)12-15-6-8-16(21)9-7-15/h2-11,13H,12H2,1H3

InChI Key

DXXPTYBMAGNSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br

Origin of Product

United States

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